molecular formula C6H13ClFNO B6300561 (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride CAS No. 2227197-74-0

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride

Cat. No.: B6300561
CAS No.: 2227197-74-0
M. Wt: 169.62 g/mol
InChI Key: RXBHOPYLIYPIMX-GEMLJDPKSA-N
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Description

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position on the piperidine ring, along with a hydrochloride salt form which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 3rd position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Methoxylation: The methoxy group is introduced at the 4th position using a methoxylating agent like sodium methoxide in the presence of a suitable solvent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiols under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive molecule.

    Chemical Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Morpholinopyrrolidin-3-ol hydrochloride: Similar in structure but with a morpholine ring instead of a piperidine ring.

    Fluoroquinolones: A class of compounds with a fluorine atom and known for their antibacterial activity.

    4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

(3S,4S)-3-Fluoro-4-methoxypiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

(3S,4S)-3-fluoro-4-methoxypiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHOPYLIYPIMX-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@@H]1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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